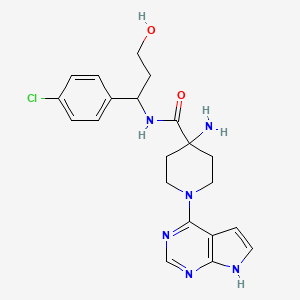

capivasertib

描述

Context of Phosphoinositide 3-Kinase (PI3K)/AKT Pathway in Disease Pathogenesis

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and protein synthesis. nih.govwikipedia.org Its proper regulation is essential for normal cellular function. creative-diagnostics.com The pathway is activated by various stimuli such as growth factors, cytokines, and insulin. wikipedia.orgnih.gov This activation leads to the phosphorylation and subsequent activation of AKT, a serine/threonine protein kinase, which then phosphorylates a wide array of downstream substrates. wikipedia.orgnih.gov

Hyperactivation of the PI3K/AKT pathway is a frequent event in a wide variety of human malignancies and is implicated in the pathogenesis and progression of numerous diseases. nih.govmdpi.comspandidos-publications.com This aberrant activation can result from several mechanisms, including:

Mutations: Activating mutations in the genes encoding PI3K (such as PIK3CA) or AKT itself are common in many cancers, including breast, colon, and ovarian cancers. creative-diagnostics.commdpi.com

Gene Amplification: Increased copy numbers of the genes for PI3K or AKT can lead to their overexpression and constitutive activation. creative-diagnostics.com

Loss of Tumor Suppressors: The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) is a key negative regulator of the PI3K/AKT pathway. wikipedia.orgmdpi.com Loss-of-function mutations or deletions of the PTEN gene are frequently observed in cancers like endometrial, brain, and prostate cancer, leading to unchecked pathway activation. creative-diagnostics.comspandidos-publications.com

Upstream Activation: Aberrant signaling from receptor tyrosine kinases or activating mutations in upstream components like RAS can also lead to the overstimulation of the PI3K/AKT pathway. mdpi.comnih.gov

The consequences of PI3K/AKT pathway dysregulation are far-reaching and contribute to the hallmarks of cancer. aacrjournals.org Hyperactivation of this pathway promotes uncontrolled cell proliferation by influencing cell cycle regulators and fosters cell survival by inhibiting apoptosis (programmed cell death). aacrjournals.orgresearchgate.net Furthermore, it is involved in tumor invasion, metastasis, the epithelial-mesenchymal transition (EMT), the maintenance of a stem-like phenotype in cancer cells, and the modulation of the tumor immune microenvironment. nih.gov Beyond cancer, dysregulation of the PI3K/AKT pathway has been linked to other conditions such as neurodegenerative diseases like Alzheimer's and Parkinson's disease, psychiatric disorders, and metabolic diseases. nih.govoup.comfrontiersin.org

Rationale for AKT Kinase Inhibition as a Therapeutic Strategy

Given the central role of the PI3K/AKT pathway in driving cancer development and progression, inhibiting its key components has emerged as a promising therapeutic strategy. mdpi.comnih.gov AKT, also known as protein kinase B (PKB), is a particularly attractive target for several reasons. nih.govtandfonline.com It acts as a critical node in the pathway, integrating signals from upstream activators and relaying them to a vast network of downstream effectors that control fundamental cellular processes. nih.govnih.gov

The hyperactivation of AKT is one of the most common molecular alterations found in human cancers, making it a broadly applicable target. iiarjournals.orgresearchgate.net This overactivation contributes significantly to resistance to conventional chemotherapy and radiation therapy, as well as to targeted therapies. aacrjournals.orgiiarjournals.org By promoting cell survival mechanisms, AKT allows cancer cells to evade the cytotoxic effects of these treatments. aacrjournals.org Therefore, inhibiting AKT has the potential not only to directly suppress tumor growth but also to re-sensitize resistant tumors to other anticancer agents. iiarjournals.orgaacrjournals.org

The rationale for targeting AKT is supported by extensive preclinical and clinical evidence. nih.gov Inhibition of AKT has been shown to induce apoptosis, block cell cycle progression, and decrease the viability of cancer cells in vitro. patsnap.comnih.gov In vivo studies using tumor xenograft models have demonstrated that AKT inhibitors can effectively suppress tumor growth. nih.govacs.org Furthermore, tumors with genomic alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss, have shown increased sensitivity to AKT inhibition, providing a basis for patient selection and personalized medicine approaches. nih.govnih.gov

There are two main classes of AKT inhibitors that have been developed:

ATP-competitive inhibitors: These small molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and thereby blocking its catalytic activity. nih.govdovepress.com

Allosteric inhibitors: These compounds bind to a site outside of the active site, typically in the pleckstrin homology (PH) domain, which prevents the recruitment of AKT to the cell membrane and its subsequent activation. nih.govdovepress.com

Capivasertib (B1684468) is an example of a potent, ATP-competitive inhibitor that targets all three isoforms of AKT. nih.govpatsnap.com The development of such inhibitors represents a significant advancement in the field of targeted cancer therapy, offering a new avenue for treating cancers that are driven by the aberrant activation of the PI3K/AKT pathway. nih.govnih.gov

Historical Overview of this compound Discovery and Preclinical Development

The development of this compound, also known as AZD5363, is the culmination of years of fundamental research and collaborative drug discovery efforts. ecancer.orgicr.ac.uk The journey began with foundational research aimed at understanding the structure and regulation of the AKT protein, which had been identified as an attractive target for cancer therapy due to its role in cell growth and survival. ecancer.orgoncologynews.com.au

A pivotal moment came in 2002 when scientists at The Institute of Cancer Research (ICR) successfully determined and published the three-dimensional structure of AKT, revealing how the protein is activated. ecancer.orgoncologynews.com.au This structural understanding provided a crucial blueprint for the rational design of small-molecule inhibitors that could specifically target AKT. ecancer.org

Building on this discovery, a drug discovery program was initiated in 2003 as a collaboration between the ICR, Astex Pharmaceuticals, and Cancer Research Technology Limited (CRT). icr.ac.uk This collaboration led to the identification of several promising pyrrolopyrimidine-based inhibitors of AKT. icr.ac.ukaacrjournals.org One such prototype, CCT129254, showed promising anti-tumor activity in animal models. icr.ac.uk

In 2005, AstraZeneca licensed the worldwide rights to the AKT inhibitor program from the ICR and Astex. cancerresearchhorizons.com Scientists at AstraZeneca then worked to optimize the lead compounds, focusing on improving potency, selectivity, and pharmacokinetic properties. nih.govaacrjournals.org A significant challenge was to enhance selectivity against the closely related ROCK kinase to avoid potential effects on blood pressure, and to reduce activity against the hERG ion channel to minimize the risk of cardiac side effects. icr.ac.ukaacrjournals.org Through extensive structure-activity relationship (SAR) studies, a key structural modification was identified that led to the discovery of AZD5363 (this compound). nih.govaacrjournals.org This compound exhibited potent inhibition of all three AKT isoforms (with a potency of <10 nM), improved selectivity, and favorable drug-like properties. acs.orgaacrjournals.org

Preclinical studies demonstrated that this compound effectively inhibited the phosphorylation of downstream AKT substrates, such as PRAS40, in cancer cell lines. nih.govaacrjournals.org It showed significant anti-tumor activity as a single agent and in combination with other therapies in a variety of cancer cell lines and in vivo xenograft models, including those for breast, prostate, and ovarian cancer. patsnap.comnih.govclinicaltrialsarena.com

In January 2010, AstraZeneca announced the selection of AZD5363 for clinical development. icr.ac.uk The initial Phase I clinical trial was launched, led by the ICR and its partner hospital, The Royal Marsden NHS Foundation Trust, to evaluate the safety, tolerability, and preliminary anti-cancer activity of the drug. ecancer.orgicr.ac.uk This marked a significant milestone in the translation of fundamental scientific discoveries into a promising new therapeutic agent for cancer patients. icr.ac.uk

Structure

2D Structure

3D Structure

属性

分子式 |

C21H25ClN6O2 |

|---|---|

分子量 |

428.9 g/mol |

IUPAC 名称 |

4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26) |

InChI 键 |

JDUBGYFRJFOXQC-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 |

产品来源 |

United States |

Molecular Mechanism of Action of Capivasertib

Capivasertib's primary mechanism of action is the targeted inhibition of the serine/threonine kinase AKT, a central node in a signaling pathway crucial for cell growth, proliferation, and survival. cancer-research-network.comscientificarchives.com

This compound (B1684468) as a Pan-AKT Kinase Inhibitor

This compound is classified as a pan-AKT inhibitor, meaning it effectively targets all three isoforms of the AKT enzyme: AKT1, AKT2, and AKT3. nih.govpatsnap.comnih.govnih.gov This broad-spectrum inhibition is a key feature of its therapeutic potential.

Research has demonstrated that this compound potently inhibits all three AKT isoforms. nih.govnih.govnih.govdrugbank.com In cell-free assays, this compound has shown low nanomolar IC50 values against each isoform, indicating high potency. patsnap.comselleckchem.com This comprehensive inhibition ensures that the activity of the entire AKT kinase family is suppressed. patsnap.com

Table 1: Inhibitory Potency of this compound against AKT Isoforms

| AKT Isoform | IC50 (nM) |

|---|---|

| AKT1 | 3 |

| AKT2 | 8 |

| AKT3 | 8 |

Data sourced from cell-free assays. selleckchem.com

ATP-Competitive Binding Mode of this compound at the AKT Active Site

This compound functions as an ATP-competitive inhibitor. nih.govpatsnap.comdovepress.commdpi.com This means it binds to the ATP-binding pocket within the kinase domain of the AKT enzyme. patsnap.comdovepress.com By occupying this site, this compound prevents the natural substrate, ATP, from binding, thereby blocking the kinase's ability to phosphorylate its downstream targets. patsnap.comdovepress.com This mode of action is characteristic of many kinase inhibitors used in targeted cancer therapy. mdpi.com The binding of this compound stabilizes the AKT protein in a hyperphosphorylated but catalytically inactive state. aacrjournals.orgaacrjournals.org

Downstream Signaling Pathway Modulation by this compound

By inhibiting AKT, this compound sets off a cascade of effects on downstream signaling molecules and pathways, ultimately leading to the disruption of key cellular processes that drive tumor growth.

Impaired Phosphorylation of AKT Substrates (e.g., GSK3β, PRAS40, S6) by this compound

A direct consequence of AKT inhibition by this compound is the reduced phosphorylation of its numerous downstream substrates. nih.govdrugbank.com Clinical and preclinical studies have consistently shown decreased phosphorylation levels of key AKT targets, including glycogen (B147801) synthase kinase 3β (GSK3β), proline-rich AKT substrate of 40 kDa (PRAS40), and ribosomal protein S6 (S6). nih.govpatsnap.comselleckchem.comaacrjournals.org The inhibition of the phosphorylation of these substrates serves as a biomarker for this compound's activity in both preclinical models and clinical trials. nih.govresearchgate.net For instance, oral administration of this compound in mouse xenograft models resulted in a dose- and time-dependent decrease in the phosphorylation of PRAS40, GSK3β, and S6. selleckchem.com

Table 2: Effect of this compound on Downstream Substrate Phosphorylation

| Substrate | Effect of this compound |

|---|---|

| GSK3β | Decreased Phosphorylation |

| PRAS40 | Decreased Phosphorylation |

Disruption of the PI3K/AKT/mTOR Signaling Cascade by this compound

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers. nih.govmdpi.comnih.gov AKT is a critical component of this pathway, acting as a central hub that relays signals from PI3K to mTOR and other effectors. cancer-research-network.comnih.govfrontiersin.org By inhibiting all three AKT isoforms, this compound effectively disrupts this entire signaling axis. nih.govpatsnap.comnih.govdrugbank.com This disruption is fundamental to its anti-cancer effects, as the PI3K/AKT/mTOR pathway governs essential cellular functions like cell growth, proliferation, and survival. nih.govfrontiersin.org In some cases of acquired resistance to this compound, reactivation of mTORC1 signaling has been observed, highlighting the importance of this pathway. scientificarchives.comresearchgate.net

Inhibition of FOXO Nuclear Translocation by this compound

The Forkhead box O (FOXO) family of transcription factors are key substrates of AKT. frontiersin.org When phosphorylated by AKT, FOXO proteins are retained in the cytoplasm, preventing them from translocating to the nucleus and activating target genes involved in apoptosis and cell cycle arrest. frontiersin.orgunimore.it this compound, by inhibiting AKT, prevents the phosphorylation of FOXO proteins. aacrjournals.org This leads to the nuclear translocation of FOXO3a, where it can initiate the transcription of genes that suppress tumor growth. cancer-research-network.comselleckchem.com Studies have shown that this compound treatment can induce the nuclear translocation of FOXO3a. cancer-research-network.comaacrjournals.orguva.nl

Cellular Consequences of AKT Inhibition by this compound

This compound is a potent and selective inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). formosalab.comclinicaltrialsarena.com By competitively binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation. patsnap.compatsnap.com This action blocks the crucial PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers and plays a central role in regulating cell growth, survival, and metabolism. patsnap.compatsnap.comlabiotech.eu The inhibition of AKT by this compound triggers a cascade of downstream effects, profoundly impacting fundamental cellular processes that contribute to tumor growth and progression. patsnap.comesmo.orgaihta.at

Impact of this compound on Cell Proliferation and Survival Pathways

The inhibition of AKT by this compound has significant anti-proliferative and pro-apoptotic effects on cancer cells. patsnap.comnih.gov By blocking AKT signaling, this compound disrupts the phosphorylation and regulation of numerous downstream effector proteins that are critical for cell cycle progression and survival. patsnap.com

Key downstream targets affected by this compound include:

Glycogen Synthase Kinase 3 Beta (GSK3β): AKT normally phosphorylates and inactivates GSK3β. Inhibition of AKT by this compound leads to the dephosphorylation and activation of GSK3β. nih.govfrontiersin.orgresearchgate.net Activated GSK3β can then phosphorylate proteins like cyclin D1, marking it for degradation and thereby leading to cell cycle arrest.

Forkhead Box Protein O (FOXO) Transcription Factors: AKT-mediated phosphorylation sequesters FOXO proteins (like FOXO1, FOXO3a, and FOXO4) in the cytoplasm, preventing them from activating target genes involved in apoptosis and cell cycle arrest. frontiersin.orgaacrjournals.orgdrugbank.com this compound treatment leads to the dephosphorylation of FOXO proteins, allowing their translocation to the nucleus where they can initiate the transcription of pro-apoptotic genes. aacrjournals.orgresearchgate.net

Proline-Rich AKT Substrate of 40 kDa (PRAS40): As a direct substrate of AKT, PRAS40 phosphorylation is inhibited by this compound. nih.govfrontiersin.orgaacrjournals.org This is a key event in the disruption of the mTORC1 signaling complex.

Tuberous Sclerosis Complex 2 (TSC2): AKT phosphorylates and inhibits TSC2, which in turn relieves the inhibition of mTORC1. nih.govfrontiersin.org By blocking AKT, this compound can lead to the activation of TSC2, resulting in downstream inhibition of mTORC1.

Mammalian Target of Rapamycin Complex 1 (mTORC1): Through its effects on PRAS40 and TSC2, this compound leads to the downregulation of mTORC1 activity. patsnap.comnih.gov Reduced mTORC1 signaling impairs protein synthesis and cell growth by affecting downstream targets like the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). patsnap.comkent.ac.uk Studies have shown that this compound treatment significantly decreases the phosphorylation of S6. frontiersin.orgaacrjournals.org

Research has demonstrated that this compound treatment leads to a reduction in cell proliferation, as measured by a decrease in the proliferation marker Ki67. aacrjournals.orgaacrjournals.org It also induces apoptosis, or programmed cell death, in various cancer cell lines. patsnap.comnih.gov The combined effect of halting cell proliferation and promoting cell death underscores the potent anti-tumor activity of this compound. patsnap.combioengineer.org

Table 1: Impact of this compound on Key Cell Proliferation and Survival Proteins

| Target Protein | Normal Function of Phosphorylation by AKT | Effect of this compound Inhibition | Cellular Consequence |

|---|---|---|---|

| GSK3β | Inactivation | Activation (dephosphorylation) | Cell cycle arrest |

| FOXO | Cytoplasmic retention (inactivation) | Nuclear translocation (activation) | Transcription of pro-apoptotic and cell cycle arrest genes |

| PRAS40 | mTORC1 activation | Inhibition of phosphorylation | Downregulation of mTORC1 signaling |

| TSC2 | Inactivation | Activation | Downregulation of mTORC1 signaling |

| mTORC1 | Promotes protein synthesis and cell growth | Inhibition | Decreased cell growth and proliferation |

| Ki67 | Marker of cell proliferation | Decreased expression | Reduced cell proliferation |

Regulation of Cellular Metabolism and Angiogenesis by this compound

The AKT signaling pathway is a critical regulator of cellular metabolism and angiogenesis, processes that are essential for tumor growth and survival. patsnap.comcancerresearchhorizons.compatsnap.com By inhibiting AKT, this compound can disrupt these vital functions. patsnap.com

AKT promotes glucose uptake and glycolysis, a metabolic process that cancer cells often rely on heavily for energy production. patsnap.com Preclinical studies have shown that this compound can decrease the uptake of the glucose analog 2-[18F]fluoro-2-deoxy-d-glucose (18F-FDG) in tumor xenografts, indicating a reduction in glucose metabolism. selleckchem.com This effect is consistent with the known role of AKT in regulating glucose transporters and glycolytic enzymes.

Angiogenesis, the formation of new blood vessels, is crucial for supplying tumors with nutrients and oxygen. cancerresearchhorizons.com The AKT pathway promotes angiogenesis, in part by regulating the expression of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor. nih.gov By blocking AKT signaling, this compound can interfere with these processes, thereby helping to starve the tumor of its blood supply. patsnap.comcancerresearchhorizons.com

Table 2: Effects of this compound on Metabolism and Angiogenesis

| Cellular Process | Role of AKT Pathway | Effect of this compound |

|---|---|---|

| Glucose Metabolism | Promotes glucose uptake and glycolysis | Decreases glucose uptake and metabolism |

| Angiogenesis | Promotes new blood vessel formation (e.g., via VEGF) | Inhibits angiogenic signaling |

Preclinical Efficacy Studies of Capivasertib in in Vitro and in Vivo Models

Antiproliferative and Antitumor Activity of Capivasertib (B1684468) in Cancer Cell Lines

Breast Cancer Models

In vitro studies have consistently shown that this compound effectively reduces the growth of breast cancer cell lines. nih.gov This antiproliferative activity is particularly pronounced in models with alterations in the PI3K/AKT/mTOR pathway, such as PIK3CA or AKT1 mutations and PTEN loss. nih.govjax.orgnih.gov The sensitivity of breast cancer cell lines to this compound is significantly associated with the presence of these genetic alterations. researchgate.net

In ER+ breast cancer cell lines, including MCF7, ZR751, and MDA361, this compound suppressed growth and hindered the development of hormone independence. harvard.edu The combination of this compound with the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) has been shown to be effective in preclinical models of palbociclib-resistant ER+ breast cancer. kent.ac.uk Furthermore, synergistic effects have been observed when combining this compound with palazestrant, another SERD, leading to enhanced inhibition of proliferation in multiple ER+ breast cancer models. ajmc.compage-meeting.org

In HER2+ and HER2-low breast cancer models, combining this compound with the antibody-drug conjugate trastuzumab deruxtecan (B607063) (T-DXd) resulted in greater cell kill than either agent alone in 6 out of 27 breast cancer cell lines tested. aacrjournals.org This increased activity was observed in cell lines with PTEN alterations (HCC1569, AU565), PIK3CA mutations (KPL4, EFM19), and in those without alterations in either gene (HCC1419, ZR-75-30). aacrjournals.org

In vivo, this compound monotherapy has been shown to inhibit tumor growth in mouse xenograft models. nih.govjax.org The combination of this compound and fulvestrant effectively inhibited tumor growth in xenograft models of ER-positive breast cancer with PIK3CA, AKT1, and PTEN alterations. jax.org In a KPL4 (HER2+) xenograft model, the combination of T-DXd and this compound demonstrated increased antitumor activity compared to either monotherapy. aacrjournals.org

Interactive Data Table: Preclinical Efficacy of this compound in Breast Cancer Models

| Cell Line | Cancer Subtype | Key Genetic Alteration(s) | In Vitro / In Vivo | Key Findings | Reference(s) |

| MCF7 | ER+ | PIK3CA mutation | In vitro | Suppressed growth and prevented hormone independence. | harvard.edu |

| ZR751 | ER+ | Wild-type | In vitro | Suppressed growth and prevented hormone independence. | harvard.edu |

| MDA361 | ER+, HER2+ | PIK3CA mutation | In vitro | Suppressed growth and prevented hormone independence. | harvard.edu |

| HCC1569 | HER2+ | PTEN altered | In vitro | Increased cell kill in combination with T-DXd. | aacrjournals.org |

| AU565 | HER2+ | PTEN altered | In vitro | Increased cell kill in combination with T-DXd. | aacrjournals.org |

| KPL4 | HER2+ | PIK3CA mutation | In vitro & In vivo | Increased cell kill and tumor growth inhibition in combination with T-DXd. | aacrjournals.org |

| BT474c | HER2+ | PIK3CA mutation | In vivo | Dose-dependent tumor growth inhibition. | clinisciences.com |

| CAMA1 | ER+ | Engineered AKT1 E17K | In vitro | Used to generate this compound-resistant models to study resistance mechanisms. | researchgate.net |

Diffuse Large B-Cell Lymphoma (DLBCL) Models

This compound has demonstrated notable preclinical activity in various DLBCL models. As a single agent, it is effective in germinal center B-cell-like (GCB)-DLBCL cell lines, with antiproliferative responses being particularly enriched in PTEN deficient cell lines. researchgate.net In contrast, another agent, acalabrutinib (B560132), shows more activity in the activated B-cell-like (ABC) subtype. researchgate.net

Combination strategies have shown significant promise. The combination of this compound and the BCL-2 inhibitor venetoclax (B612062) has been shown to have broad activity in both PTEN-wildtype and PTEN-deficient DLBCL preclinical models. researchgate.netajmc.com This combination rapidly induces caspase and PARP cleavage, leading to cell death in DLBCL cell lines in vitro and prolonged tumor growth inhibition in various lymphoma models in vivo, including patient-derived xenografts (PDX). researchgate.netajmc.comaacrjournals.orglarvol.com The addition of rituximab (B1143277) further enhances the durability of the response to the this compound and venetoclax combination in R-CHOP refractory in vivo models. researchgate.netaacrjournals.orglarvol.com

In a xenograft model using the TMD8 cell line (ABC subtype, not PTEN deficient), the combination of this compound and acalabrutinib showed broader and greater activity than either agent alone. researchgate.net

Interactive Data Table: Preclinical Efficacy of this compound in DLBCL Models

| Cell Line / Model | DLBCL Subtype | Key Genetic Alteration(s) | In Vitro / In Vivo | Key Findings | Reference(s) |

| GCB-DLBCL cell lines | GCB | PTEN deficient | In vitro | Enriched antiproliferative responses to monotherapy. | researchgate.net |

| SUDHL-4 | GCB | PTEN wild-type | In vitro | Sensitive to this compound + venetoclax; rapid induction of caspase 3/7. | researchgate.net |

| WSU-DLCL2 | GCB | PTEN mutant | In vitro | Sensitive to this compound + venetoclax; rapid induction of caspase 3/7. | researchgate.net |

| TMD8 | ABC | PTEN wild-type | In vitro & In vivo | Insensitive to monotherapy but combination with acalabrutinib showed enhanced activity. | researchgate.netresearchgate.net |

| R-CHOP refractory PDX | Not specified | Not specified | In vivo | Addition of rituximab to this compound + venetoclax deepened response durability. | researchgate.netaacrjournals.orglarvol.com |

Gastric Cancer Models

Preclinical studies indicate that the sensitivity of gastric cancer models to this compound is strongly associated with the presence of PIK3CA mutations. aacrjournals.orgmdpi.com In vitro studies have evaluated the antiproliferative activity of this compound across a panel of human gastric cancer cell lines.

The combination of this compound with other agents has shown synergistic effects. In both in vitro and in vivo models, the ALK inhibitor ceritinib (B560025) was found to improve the sensitivity of gastric cancer cells to this compound, leading to a significant reduction in cell proliferation, enhanced apoptosis, and tumor regression in a mouse xenograft model (MKN45). nih.gov In models of acquired resistance to the PI3K inhibitor alpelisib, which was associated with PTEN functional loss, the combination of this compound and SN38 (the active metabolite of irinotecan) demonstrated superior cytotoxic effects in resistant SNU601-R and AGS-R cells. researchgate.netiiarjournals.org

Interactive Data Table: Antiproliferative Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| AGS | 0.1 | clinisciences.com |

| HGS27 | 4.6 | clinisciences.com |

| N87 | 14.18 | clinisciences.com |

| SNU-1 | 24.04 | clinisciences.com |

| MKN45 | 30.0 | clinisciences.com |

| MGC803 | 44.4 | clinisciences.com |

Prostate Cancer Models

This compound has shown significant antitumor effects in preclinical prostate cancer models, particularly in those with PTEN deficiency. In vitro, this compound has a strong antiproliferative impact on androgen-sensitive prostate cancer cell lines like LNCaP. clinisciences.com

Interactive Data Table: Preclinical Efficacy of this compound in Prostate Cancer Models

| Cell Line / Model | Key Genetic Alteration(s) | In Vitro / In Vivo | Key Findings | Reference(s) |

| LNCaP | Androgen-sensitive, PTEN null | In vitro | Strong antiproliferative impact. | clinisciences.com |

| Pten-null transgenic mice | Pten deletion | In vivo | Combination with docetaxel (B913) increased tumor growth inhibition. | nih.gov |

| Pten/Trp53 DKO mice | Pten and Trp53 deletion | In vivo | Combination with abiraterone/ADT improved tumor growth inhibition and overall survival. | mdpi.com |

| PTEN WT xenografts | Wild-type PTEN | In vivo | Combination with docetaxel increased antitumor activity. | nih.govajmc.com |

Ovarian Cancer Models

The PI3K/AKT/mTOR pathway is frequently hyperactivated in ovarian cancers, making it a key therapeutic target. kent.ac.uk Preclinical studies have explored the efficacy of this compound in this context. The A2780 human ovarian carcinoma cell line, which harbors a PTEN mutation, has been used as a model to study sensitivity and to develop this compound-resistant subclones to investigate mechanisms of acquired resistance. kent.ac.uk

Interactive Data Table: Preclinical Efficacy of this compound in Ovarian Cancer Models

| Cell Line / Model | Key Genetic Alteration(s) | In Vitro / In Vivo | Key Findings | Reference(s) |

| A2780 | PTEN mutation | In vitro | Used as a parental cell line to develop this compound-resistant models. | kent.ac.uk |

| PEO1/OlaR, PEO1/OlaJR | BRCA2 mutant, PARPi-resistant | In vivo | Combination with ceralasertib led to near-complete tumor regression and significantly prolonged survival. | aacrjournals.org |

| PARPi-sensitive & -resistant HGSC cells | BRCA2 mutant | In vitro | Combination with ceralasertib increased apoptosis and DNA damage. | researchgate.net |

Other Solid Tumor and Hematologic Malignancy Models

This compound has demonstrated broad potential across a variety of other cancers. An early study showed that this compound inhibited the proliferation of 41 out of 182 solid and hematologic tumor cell lines. researchgate.net

In pediatric acute lymphoblastic leukemia (ALL), this compound exhibits monotherapy antiproliferative activity in both T-ALL and B-ALL cell lines. researchgate.netaacrjournals.org However, its activity is significantly enhanced in combination. The triple combination of this compound, dexamethasone (B1670325), and venetoclax showed greater cell killing in the majority of B-ALL (4/5) and T-ALL (3/3) cell lines tested, irrespective of PI3K/AKT pathway mutational status. researchgate.netaacrjournals.org This combination also led to significant tumor growth inhibition (TGI) in MOLT4 and Karpas-231 xenograft models in vivo. aacrjournals.org In E2A-PBX1+ ALL cells, this compound synergized with the mTOR inhibitor torin-1 to inhibit proliferation. nih.gov

Preclinical efficacy has also been noted in other solid tumors, including non-small cell lung cancer (NSCLC) and trastuzumab-resistant esophageal squamous cell carcinoma. mdpi.com In melanoma, the combination of this compound and the MEK inhibitor trametinib (B1684009) has been suggested as a potential therapy for difficult-to-treat NRAS-mutant melanoma stem cells. larvol.com

Interactive Data Table: Preclinical Efficacy of this compound in Other Malignancies

| Cancer Type | Cell Line / Model | In Vitro / In Vivo | Key Findings | Reference(s) |

| T-ALL | Pediatric T-ALL cell lines | In vitro | Monotherapy antiproliferative activity; enhanced cell killing with dexamethasone and venetoclax. | researchgate.netaacrjournals.org |

| B-ALL | Pediatric B-ALL cell lines | In vitro | Monotherapy antiproliferative activity; enhanced cell killing with dexamethasone and venetoclax. | researchgate.netaacrjournals.org |

| T-ALL | MOLT4 xenograft | In vivo | 60% TGI with this compound + dexamethasone + venetoclax. | aacrjournals.org |

| ALL | RCH-ACV, REH | In vitro | Synergistic inhibition of proliferation with mTOR inhibitor torin-1. | nih.gov |

| Solid & Hematologic Tumors | Panel of 182 cell lines | In vitro | Inhibited proliferation in 41 cell lines. | researchgate.net |

Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve transplanting a patient's tumor tissue into an immunodeficient mouse, are considered to be more clinically relevant than traditional cell line-derived xenografts. researchgate.net In this setting, this compound has also shown significant promise.

Studies utilizing breast cancer PDX models have been particularly informative. In a study of 28 HER2-negative PDX models, treatment with this compound resulted in a range of responses, from stable disease to complete tumor regression. nih.gov Notably, four of these PDX models were derived from patients who had also received this compound in a clinical setting, and the treatment response in the mice mirrored that of the patients. nih.gov This strong correlation underscores the predictive value of PDX models in oncology drug development. researchgate.netresearchgate.net

The efficacy of this compound in PDX models has been linked to specific genetic alterations. nih.gov Models with mutations in PIK3CA or AKT1 were particularly sensitive to the drug. nih.gov The combination of this compound with other targeted agents, such as fulvestrant, has also been shown to result in greater anti-tumor activity in breast cancer PDX models. fda.gov Furthermore, in PDX models of non-small cell lung cancer with PIK3CA/AKT/PTEN alterations, the combination of this compound and osimertinib (B560133) demonstrated an improved antitumor effect compared to osimertinib alone. aacrjournals.org

Table 1: Representative Preclinical Efficacy of this compound in PDX Models

| Cancer Type | Genetic Alteration | Treatment | Outcome |

|---|---|---|---|

| HER2-Negative Breast Cancer | PIK3CA or AKT1 mutations | This compound Monotherapy | Sensitivity and tumor growth inhibition. nih.gov |

| Breast Cancer | Various | This compound + Fulvestrant | Greater anti-tumor activity. fda.gov |

| Non-Small Cell Lung Cancer | PIK3CA/AKT/PTEN alterations | This compound + Osimertinib | Improved antitumor effect. aacrjournals.org |

| Diffuse Large B-cell Lymphoma | PTEN-wildtype and PTEN-deficient | This compound + Venetoclax | Inhibition of tumor growth. ajmc.com |

Dose-Dependent and Concentration-Dependent Biological Activity of this compound in Preclinical Settings

The biological activity of this compound has been shown to be both dose- and concentration-dependent in preclinical studies. In vitro, the inhibitory effect of this compound on the phosphorylation of downstream AKT substrates, such as GSK3β, PRAS40, and S6, occurs in a concentration-dependent manner. patsnap.comfda.govplos.org For example, in breast and prostate cancer cell lines, this compound effectively inhibited the phosphorylation of S6 and 4E-BP1. targetmol.com

Similarly, in vivo studies have demonstrated a clear dose-response relationship. Oral administration of this compound to mice bearing tumor xenografts resulted in a dose-dependent inhibition of tumor growth. selleckchem.comtargetmol.com Furthermore, pharmacodynamic studies have shown that this compound treatment leads to a dose- and concentration-dependent modulation of key biomarkers within the AKT pathway in tumor tissue. aacrjournals.org For instance, a study in patients with ER+ invasive breast cancer showed that this compound treatment resulted in statistically significant, dose-dependent decreases in the phosphorylation of GSK3β and PRAS40. aacrjournals.org

Table 2: Dose-Dependent Inhibition of AKT Pathway Biomarkers by this compound

| Biomarker | Effect of this compound | Significance |

|---|---|---|

| pGSK3β | Dose-dependent decrease in phosphorylation. aacrjournals.org | Indicates target engagement and pathway inhibition. |

| pPRAS40 | Dose-dependent decrease in phosphorylation. aacrjournals.org | Confirms inhibition of a direct AKT substrate. |

| pS6 | Reduction in phosphorylation. fda.govnih.gov | Demonstrates downstream inhibition of the AKT/mTOR pathway. |

| Ki67 | Significant decrease. aacrjournals.org | Indicates a reduction in tumor cell proliferation. |

Molecular Basis of Resistance to Capivasertib

Intrinsic Resistance Mechanisms to Capivasertib (B1684468)

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to this compound from the outset of treatment. This can be attributed to several pre-existing molecular characteristics of the tumor.

The inhibition of AKT by this compound can trigger feedback mechanisms that activate alternative survival pathways, thereby circumventing the intended therapeutic effect. nih.gov One key mechanism involves the upregulation and activation of upstream receptor tyrosine kinases (RTKs). nih.gov For instance, AKT inhibition can lead to the feedback activation of HER2 and HER3. nih.gov This activation of compensatory signaling pathways can bypass the AKT blockade and sustain downstream proliferative and survival signals. nih.govpatsnap.com

In some contexts, parallel signaling pathways can also be activated to mediate resistance. For example, in breast cancer cells resistant to PI3Kα inhibition, the PDK1-SGK axis can overcome AKT inhibition by activating mTORC1 signaling. nih.gov Similarly, the PIM1 kinase has been proposed to confer resistance to PI3K inhibitors by maintaining downstream pathway activation independently of AKT. nih.gov The complex crosstalk between the PI3K/AKT/mTOR pathway and other signaling networks, such as the RAS-MAPK pathway, further contributes to intrinsic resistance. mdpi.com

The genetic landscape of a tumor plays a pivotal role in its response to this compound. While mutations in PIK3CA and AKT1, or loss of PTEN, are generally associated with sensitivity to this compound, other genetic alterations can confer intrinsic resistance. nih.govnih.gov Notably, the presence of RAS mutations has been linked to resistance to this compound. nih.gov Preclinical studies have shown that tumors with KRAS mutations are resistant to the combination of olaparib (B1684210) and this compound. medrxiv.org This suggests that the activation of the RAS-MAPK pathway can provide an alternative route for tumor cell survival and proliferation, thereby diminishing the reliance on the PI3K/AKT pathway. medrxiv.orgaacrjournals.org

Aberrant Activation of Compensatory Signaling Pathways

Acquired Resistance Mechanisms to this compound

Acquired resistance develops in tumors that are initially sensitive to this compound, following a period of treatment. This evolution of resistance involves the selection of cancer cell clones with new molecular alterations that enable them to survive and proliferate despite ongoing AKT inhibition.

A predominant mechanism of acquired resistance to this compound is the reactivation of mTORC1 signaling. aacrjournals.orgnih.govresearchgate.net This can occur through various molecular events that bypass the need for AKT-mediated activation of mTORC1. aacrjournals.orgnih.gov Studies in PTEN-null breast cancer models have demonstrated that the deletion of TSC1 or TSC2, negative regulators of mTORC1, confers resistance to this compound. nih.gov

Phosphoproteomic analyses of this compound-resistant models have revealed a significant upregulation of PDK1 and mTORC2, which contributes to the reactivation of mTORC1 signaling even with sustained AKT inhibition. aacrjournals.org This rewiring of the pathway allows cancer cells to maintain protein synthesis and other critical cellular functions driven by mTORC1, thereby promoting their survival. aacrjournals.orgnih.govresearchgate.net The sensitivity to mTOR inhibitors is often maintained in these this compound-resistant models, suggesting that targeting mTORC1 could be a viable strategy to overcome this form of resistance. aacrjournals.orgresearchgate.net

In the context of estrogen receptor-positive (ER+) breast cancer, the upregulation of ER signaling has emerged as a key mechanism of acquired resistance to this compound. aacrjournals.orgresearchgate.netbioengineer.org This mechanism involves a crosstalk between the ER and PI3K/AKT/mTOR pathways. scientificarchives.com The inhibition of AKT can lead to a compensatory increase in ER-mediated transcription, which in turn can drive cell proliferation and survival. bioengineer.orgscientificarchives.com

Studies have shown that in ER+ breast cancer models that develop resistance to this compound, there is an increased expression of ER and its target genes. aacrjournals.org This upregulation of ER signaling can contribute to the reactivation of mTORC1, further promoting resistance. aacrjournals.orgresearchgate.net The synergistic effect observed when combining this compound with the ER degrader fulvestrant (B1683766) in clinical trials supports the importance of this resistance mechanism. aacrjournals.orgbioengineer.org

Acquired resistance to this compound has also been linked to alterations in the machinery of cap-dependent protein synthesis. kent.ac.ukkent.ac.uk This process is a critical downstream effector of the mTORC1 pathway. One of the key players in this process is the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). kent.ac.ukkent.ac.uk

In this compound-resistant ovarian carcinoma cell lines, a reduction in 4EBP1 expression and this compound-resistant phosphorylation of S6 ribosomal protein (S6RP) have been observed. kent.ac.ukkent.ac.uk This leads to an increased interaction between the eukaryotic translation initiation factor 4E (eIF4E) and other components of the translation initiation complex, resulting in a significant increase in cap-dependent protein synthesis. kent.ac.ukkent.ac.uk Overexpression of 4EBP1 in these resistant cells was shown to reduce resistance to this compound, highlighting the importance of this mechanism. kent.ac.ukkent.ac.uk

Cross-Resistance Patterns to Other AKT Inhibitors

Acquired resistance to this compound can be accompanied by cross-resistance to other inhibitors targeting the AKT pathway, although the patterns of this resistance can vary depending on the specific molecular mechanisms involved. Studies using isogenic cell lines have provided insight into these patterns. For instance, in a human ovarian carcinoma cell line (A2780) made resistant to this compound, one subclone (A2780 254R-B) demonstrated broad cross-resistance to both allosteric and various ATP-competitive AKT inhibitors. kent.ac.uk This particular subclone also showed resistance to inhibitors of mTORC, a key downstream component of the AKT signaling pathway. kent.ac.uk

However, this broad cross-resistance is not universal. Another this compound-resistant subclone derived from the same parental cell line (A2780 254R-D) displayed a more selective resistance pattern. kent.ac.uk This subclone was cross-resistant to other ATP-competitive AKT inhibitors but remained sensitive to allosteric inhibitors of AKT. kent.ac.uk This suggests that the mechanism of resistance in these cells may involve a non-AKT target of this compound or alterations that specifically affect the ATP-binding pocket of AKT. kent.ac.uk

Further research in breast cancer cell lines has also highlighted the potential for cross-resistance. BT474 breast cancer cells made resistant to other AKT inhibitors, such as ipatasertib (B1662790) and MK-2206, also exhibit cross-resistance to different classes of AKT inhibitors. mdpi.com In some cases, resistance is mediated by the upregulation of specific AKT isoforms. For example, increased expression of AKT3 has been identified as a resistance mechanism to the allosteric inhibitor MK-2206. mdpi.com While this specific mechanism has not yet been documented as a consequence of this compound treatment, it underscores the complexity of resistance pathways. mdpi.com The development of resistance to one AKT inhibitor can clearly confer resistance to others, a critical consideration for sequential or combination therapy strategies. mdpi.com

Identification of Novel Resistance Modulators Through Functional Genomic Screens (e.g., siRNA Kinome Library Screens)

Functional genomic screens are powerful, unbiased tools used to identify genes and pathways that modulate drug sensitivity and resistance. scilifelab.sekent.ac.uk Techniques such as small interfering RNA (siRNA) and CRISPR-Cas9 library screens allow for the systematic knockdown or knockout of genes to observe their effect on cellular response to a drug like this compound. scilifelab.seresearchgate.netnih.gov

In a study investigating acquired resistance in AKT1-mutant breast cancer models, a kinome-wide siRNA library screen was employed on this compound-resistant CAMA1 cells. researchgate.net The screen was supplemented with genes identified through RNA-sequencing of resistant patient-derived organoids (PDOs). researchgate.net This approach successfully identified several genes whose knockdown could modulate sensitivity to this compound, pointing to them as potential drivers of resistance or targets to overcome it. researchgate.net

Table 1: Modulators of this compound Sensitivity Identified by siRNA Kinome Screen in Resistant CAMA1 Cells

| Gene Target | Function/Pathway | Effect of siRNA Targeting |

|---|---|---|

| ERBB2 (HER2) | Receptor Tyrosine Kinase | Modulated sensitivity to this compound |

| CDK4 | Cell Cycle Regulation | Modulated sensitivity to this compound |

| PLK4 | Cell Cycle Regulation | Modulated sensitivity to this compound |

| CHEK1 | DNA Damage Response | Modulated sensitivity to this compound |

| ESR1 | Estrogen Receptor Signaling | Modulated sensitivity to this compound |

| LPAR5 | Lysophosphatidic Acid Receptor | Modulated sensitivity to this compound |

Source: Mearns et al., 2024. researchgate.net

Similarly, genome-wide CRISPR knockout (CRISPR-KO) screens have been used to uncover resistance mechanisms in PTEN-deficient breast cancer cell lines (HCC70, ZR-75-1, and EVSA-T). nih.gov These screens identified genes whose loss conferred resistance to both the AKT inhibitor this compound and the PI3Kβ inhibitor AZD8186. nih.gov The predominant mechanism of resistance discovered was the reactivation of PI3K-AKT-mTOR signaling. nih.gov Specifically, the loss of negative regulators of mTORC1, such as TSC1 and TSC2, led to resistance to this compound. nih.gov Conversely, the screens also identified genes that, when modulated, increased sensitivity to the drug. nih.gov

Table 2: Genetic Modulators of this compound Resistance Identified by CRISPR-KO Screens in PTEN-Null Breast Cancer Cells

| Gene(s) | Function/Pathway | Effect of Gene Deletion/Modulation |

|---|---|---|

| TSC1/2 | Negative regulators of mTORC1 | Conferred resistance to this compound |

| RRAGC | mTORC1 signaling | Modulation increased sensitivity to this compound |

| LAMTOR1 | Ragulator complex component (mTORC1 activation) | Modulation increased sensitivity to this compound |

| LAMTOR4 | Ragulator complex component (mTORC1 activation) | Modulation increased sensitivity to this compound |

Source: Ross et al., 2022. nih.gov

These functional genomic approaches provide a comprehensive and unbiased map of the genetic landscape of this compound resistance. researchgate.netnih.gov They not only confirm the central role of pathway reactivation but also uncover novel and potentially targetable nodes, such as specific cell cycle regulators and receptor tyrosine kinases, that contribute to drug resistance. researchgate.neticr.ac.ukufl.edu

Rational Combination Strategies with Capivasertib for Enhanced Therapeutic Efficacy

Synergistic Interactions of Capivasertib (B1684468) with Endocrine Therapies

The combination of this compound with endocrine therapies, particularly the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), has demonstrated significant synergistic efficacy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. drugbank.comastrazeneca-us.com This strategy is based on the rationale of dual blockade of two critical signaling pathways in this breast cancer subtype: the estrogen receptor (ER) pathway and the PI3K/AKT pathway.

In HR+ breast cancer, the PI3K/AKT pathway is frequently activated through mutations in PIK3CA, AKT1, or alterations in PTEN. clinicaltrialsarena.comastrazeneca-us.com This activation can be a key mechanism of resistance to endocrine therapy. By inhibiting AKT with this compound while simultaneously downregulating the ER with fulvestrant, the combination therapy effectively tackles both a primary driver of tumor growth and a key resistance mechanism. nice.org.uk Preclinical models have shown that the combination of this compound and fulvestrant effectively inhibits tumor growth in ER-positive breast cancer models, including those with PIK3CA, AKT1, and PTEN alterations. clinicaltrialsarena.com

The landmark CAPItello-291 Phase III clinical trial provided robust evidence for this synergistic interaction. In patients with HR-positive, HER2-negative advanced breast cancer with PIK3CA/AKT1/PTEN alterations who had progressed on prior endocrine-based therapy, the combination of this compound and fulvestrant showed a marked improvement in outcomes compared to fulvestrant alone. astrazeneca-us.comashpublications.orgicr.ac.uk

Clinical Trial Data: this compound plus Fulvestrant in HR+/HER2- Advanced Breast Cancer

| Outcome | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (PFS) | 7.3 months | 3.1 months | 0.50 (0.38-0.65) |

| Improvement in PFS | Reduced risk of disease progression or death by 50% |

Data from the CAPItello-291 trial in the biomarker-altered population. astrazeneca-us.comicr.ac.uk

These findings underscore the potent synergy between this compound and endocrine therapy, establishing a new standard of care for a significant portion of patients with advanced HR+ breast cancer. nice.org.ukbmj.com

Combination of this compound with PARP Inhibitors: Exploiting Synthetic Lethality

A highly promising strategy involves combining this compound with poly (ADP-ribose) polymerase (PARP) inhibitors to exploit the concept of synthetic lethality. aacrjournals.orgcancerworld.net This approach is particularly relevant for cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, but has also shown efficacy in HR-proficient tumors. researchgate.netnih.gov

Mechanisms of DNA Repair Pathway Disruption by this compound

The rationale for this combination lies in the ability of AKT inhibition to induce a state of "BRCAness" or HR deficiency in cancer cells. aacrjournals.org Preclinical studies have demonstrated that inhibiting the PI3K/AKT pathway can lead to the suppression of BRCA gene transcription. aacrjournals.orgnih.gov This downregulation of BRCA proteins impairs the cell's ability to perform high-fidelity HR repair of DNA double-strand breaks. cancerworld.net

When these cells, now functionally HR-deficient, are treated with a PARP inhibitor, a critical single-strand DNA break repair pathway is also blocked. mdpi.comfrontiersin.org The accumulation of unrepaired DNA damage forces the cell to rely on error-prone repair mechanisms like non-homologous end-joining (NHEJ), leading to genomic instability and ultimately, cancer cell death. mdpi.comfrontiersin.org Pharmacodynamic studies from clinical trials have confirmed that the combination of this compound and the PARP inhibitor olaparib (B1684210) leads to decreased BRCA1 expression in tumor cells. aacrjournals.orgnih.gov This dual attack on two critical DNA repair pathways creates a powerful synthetic lethal effect. cancerworld.net

Application in Homologous Recombination Deficient Cancers (e.g., BRCA1/2 mutant cancers)

This combination strategy has been tested in clinical trials involving patients with various advanced solid tumors, including those with germline BRCA1/2 mutations and those without. aacrjournals.orgnih.gov The first-in-human Phase I trial of this compound with olaparib demonstrated that the combination was not only well-tolerated but also showed significant antitumor activity. researchgate.netdrugtopics.comoncology-central.com

A key finding was that clinical benefit was observed in patients with tumors harboring germline BRCA1/2 mutations as well as in patients with BRCA1/2 wild-type cancers, some of which had other alterations in the DNA damage response (DDR) or PI3K/AKT pathways. aacrjournals.orgnih.gov This suggests that this compound can sensitize even tumors without inherent HR deficiency to PARP inhibition. cancerworld.netresearchgate.net

Clinical Trial Data: this compound plus Olaparib in Advanced Solid Tumors

| Patient Population | Clinical Benefit Rate* |

| Overall Evaluable Patients | 44.6% (25 of 56) |

| Germline BRCA-mutant Breast Cancer | 71.4% |

*Clinical benefit defined as complete response, partial response, or stable disease for ≥ 4 months. aacrjournals.orgnih.govresearchgate.net

These results provide a strong clinical rationale for the continued development of this combination to overcome PARP inhibitor resistance and expand its utility to a broader patient population. cancerworld.netresearchgate.net

Combination of this compound with BCL-2 Inhibitors: Induction of Apoptosis

Another rational combination strategy pairs this compound with inhibitors of the B-cell lymphoma 2 (BCL-2) protein, such as venetoclax (B612062), to synergistically induce apoptosis (programmed cell death). This approach has shown particular promise in preclinical models of hematological malignancies, including Diffuse Large B-Cell Lymphoma (DLBCL). nih.govashpublications.orgajmc.com

Activation of Caspase and PARP Cleavage by this compound Combinations

The PI3K/AKT pathway is a critical regulator of cell survival, in part by modulating the activity of pro- and anti-apoptotic proteins of the BCL-2 family. ajmc.com In certain cancers, like the Germinal Center B-cell (GCB) subtype of DLBCL, AKT signaling is a central survival node. ashpublications.org Inhibition of AKT with this compound can shift the balance towards apoptosis.

When combined with a BCL-2 inhibitor like venetoclax, which directly sequesters the anti-apoptotic BCL-2 protein, the pro-apoptotic signaling is significantly amplified. nih.govashpublications.org Preclinical studies have shown that the combination of this compound and venetoclax rapidly induces the cleavage of caspase-3 and PARP. nih.govajmc.com Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation is a hallmark of apoptosis. The cleavage of PARP by activated caspases is another critical event that facilitates cell death. nih.govscilit.com This mechanistic synergy, where two distinct but convergent pathways to apoptosis are targeted, leads to enhanced cancer cell killing. ajmc.comaacrjournals.org

Enhanced Efficacy of this compound in Specific Lymphoma Subtypes

The combination of this compound and venetoclax has demonstrated particularly enhanced efficacy in preclinical models of GCB-DLBCL, a subtype where AKT signaling is often active. ashpublications.org While this compound monotherapy shows some activity, responses are often partial. ashpublications.org However, the combination with venetoclax leads to dramatically improved outcomes.

In vitro screens across numerous DLBCL cell lines revealed synergistic activity, which was notably enhanced in the GCB subtype, including in cell lines with and without PTEN deletions (a common mechanism of AKT pathway activation). ashpublications.org In vivo xenograft models using GCB-DLBCL cell lines confirmed this potent synergy.

Preclinical Efficacy of this compound and Venetoclax in GCB-DLBCL Xenograft Models

| Treatment Group | Tumor Growth Inhibition / Regression (SUDHL4 model) | Tumor Growth Inhibition / Regression (WSU-DLCL2 model) |

| This compound Monotherapy | 74% Tumor Growth Inhibition | 29% Tumor Growth Inhibition |

| Venetoclax Monotherapy | 46% Tumor Growth Inhibition | 0% Tumor Growth Inhibition |

| This compound + Venetoclax Combination | 100% Tumor Regression | 100% Tumor Regression |

Data from preclinical xenograft mouse models. ashpublications.org

Notably, in these models, the combination treatment resulted in complete tumor regression, and the responses were durable even after stopping the treatment. ashpublications.org These compelling preclinical results provide a strong foundation for the clinical investigation of combining AKT and BCL-2 inhibitors for patients with relapsed or refractory DLBCL. nih.govajmc.com

Combination of this compound with Anti-HER2 Agents

Preclinical studies have provided a solid foundation for combining this compound with anti-HER2 (Human Epidermal Growth Factor Receptor 2) therapies. nih.govresearchgate.net The rationale for this combination lies in the intricate crosstalk between the PI3K/AKT/mTOR and HER2 signaling pathways. In HER2-positive breast cancer, activation of the PI3K/AKT pathway is a known mechanism of resistance to anti-HER2 agents like trastuzumab. By inhibiting AKT with this compound, it is possible to restore sensitivity to these targeted therapies.

Preclinical data have shown that this compound can potentiate the effects of anti-HER2 therapies, leading to synergistic blockade of complementary signaling pathways and potentially overcoming resistance. patsnap.comijfmr.com This has been observed in breast cancer models and has spurred clinical investigation into these combinations. patsnap.comnih.gov

Combination of this compound with Chemotherapeutic Agents (e.g., Taxanes)

The combination of this compound with chemotherapeutic agents, particularly taxanes such as paclitaxel (B517696) and docetaxel (B913), has been explored in multiple clinical trials with encouraging results. harvard.edufrontiersin.org The underlying principle is that by blocking the pro-survival signals mediated by AKT, this compound can increase the susceptibility of cancer cells to the cytotoxic effects of chemotherapy. nih.gov

Similarly, in patients with estrogen receptor-positive (ER+)/HER2-negative advanced breast cancer, combining this compound with paclitaxel has shown promising results. nih.gov The BEECH trial, a phase I/II study, investigated this combination and helped establish a recommended dosing schedule for further studies. nih.gov The ongoing CAPItello-290 phase III trial is further evaluating the efficacy of this compound with paclitaxel in the first-line treatment of metastatic TNBC. nih.govresearchgate.net

The table below summarizes key findings from clinical trials combining this compound with paclitaxel.

| Trial | Cancer Type | Combination | Key Findings |

| PAKT (Phase II) | Metastatic Triple-Negative Breast Cancer (TNBC) | This compound + Paclitaxel | Significantly longer Progression-Free Survival (PFS) and Overall Survival (OS) compared to placebo + paclitaxel, especially in tumors with PIK3CA/AKT1/PTEN alterations. researchgate.net |

| BEECH (Phase I/II) | Estrogen Receptor-Positive (ER+), HER2-Negative Advanced Breast Cancer | This compound + Paclitaxel | Established a recommended phase II dose and schedule for the combination. Median PFS was 10.9 months with the combination vs. 8.4 months with placebo + paclitaxel in the overall population. nih.gov |

| VIKTORY (Basket Trial) | PIK3CA-altered Advanced Gastric Cancers | This compound + Paclitaxel | Showed a 33% overall response rate (ORR), with a 50% ORR in patients with PIK3CA E542K mutations. harvard.edu |

Synthetic Lethality of this compound with Chromatin Remodeling Gene Deficiencies (e.g., ARID1A)

A promising strategy in oncology is the concept of synthetic lethality, where the combination of two genetic or molecular alterations leads to cell death, while a single alteration does not. This compound has been shown to exhibit a synthetic lethal relationship with deficiencies in the chromatin remodeling gene ARID1A (AT-rich interactive domain-containing protein 1A). researchgate.netnih.gov ARID1A is a frequently mutated tumor suppressor gene in various cancers. nih.gov

Research has demonstrated that cancer cells with a loss of ARID1A expression are particularly vulnerable to AKT inhibition by this compound. researchgate.netnih.govoncotarget.com This vulnerability stems from the underlying molecular consequences of ARID1A deficiency.

Mechanistic studies have revealed a unique mode of cell death induced by this compound in ARID1A-deficient cancer cells. researchgate.netnih.gov In this context, this compound treatment triggers pyroptosis, a highly inflammatory form of programmed cell death. nih.govresearchgate.net This process is mediated through the activation of the Caspase-3/GSDME (Gasdermin E) pathway. nih.govresearchgate.net

A screening of a kinase inhibitor library identified this compound as a potent inducer of synthetic lethality in ARID1A-deficient gastric cancer cells. researchgate.netnih.gov The subsequent cell death was confirmed to be pyroptosis, highlighting a novel mechanism for the targeted therapy of ARID1A-mutant tumors. researchgate.netnih.gov

The synthetic lethal interaction between this compound and ARID1A deficiency is further explained by the role of ARID1A in regulating AKT expression. researchgate.net Studies have shown that ARID1A can occupy the promoter of the AKT gene and negatively regulate its transcription. researchgate.netnih.gov

Consequently, cells that lack ARID1A expression exhibit increased expression and phosphorylation (activation) of AKT. researchgate.netoncotarget.com This heightened reliance on the AKT signaling pathway for survival makes these cells exquisitely sensitive to AKT inhibitors like this compound. oncotarget.com This finding provides a clear mechanistic rationale for using this compound in patients with ARID1A-deficient cancers. researchgate.netnih.gov

Biomarker Discovery and Validation in Capivasertib Preclinical Research

Predictive Biomarkers for Capivasertib (B1684468) Response

Predictive biomarkers are measurable characteristics that are associated with a response or lack of response to a particular therapy. For this compound, research has primarily focused on genetic alterations within the pathway it targets.

Genetic Alterations within the PI3K/AKT/PTEN Pathway (PIK3CA, AKT1, PTEN)

The phosphatidylinositol 3-kinase (PI3K)/AKT/phosphatase and tensin homolog (PTEN) pathway is one of the most frequently dysregulated signaling cascades in human cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism. binasss.sa.crmdpi.com Aberrant activation of this pathway can occur through various genetic alterations, making it a key target for cancer therapy. dovepress.compatsnap.com Collectively, mutations in PIK3CA, AKT1, and alterations in PTEN are found in up to 50% of patients with advanced HR-positive breast cancer. astrazeneca.com Preclinical and clinical studies have consistently shown that tumors harboring these alterations may be more sensitive to this compound. patsnap.comtruqap.com

PIK3CA Mutations: Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in several cancers, including breast cancer. aacrjournals.org These mutations lead to the constitutive activation of PI3K and downstream signaling through AKT. Preclinical models have demonstrated that cancer cell lines and patient-derived xenografts (PDXs) with PIK3CA mutations exhibit sensitivity to this compound. nih.govnih.gov For instance, in HER2-negative breast cancer PDXs, mutations in PIK3CA were associated with a response to this compound monotherapy. nih.gov This suggests that the presence of a PIK3CA mutation can serve as a predictive biomarker for this compound efficacy.

AKT1 Mutations: As this compound directly targets the AKT kinase, mutations in the AKT1 gene are a strong predictor of response. The activating E17K mutation in AKT1 is a particularly well-studied biomarker. oncodna.comaacrjournals.org This specific mutation occurs in about 7% of estrogen receptor-positive (ER+) metastatic breast cancers. oncodna.comaacrjournals.org Preclinical models with this mutation have shown significant sensitivity to this compound. aacrjournals.org Subsequent clinical trials have validated this, showing meaningful clinical activity in heavily pretreated patients with AKT1 E17K-mutant tumors. oncodna.comaacrjournals.org Translational analyses from the NCI-MATCH trial further support AKT1 E17K as a predictive biomarker, with this compound demonstrating activity in various solid tumors harboring this mutation. precisionmedicineonline.comascopubs.orgnih.gov

PTEN Loss: The PTEN gene encodes a tumor suppressor protein that negatively regulates the PI3K/AKT pathway. mdpi.com Loss of PTEN function, either through mutation or deletion, leads to hyperactivation of AKT signaling. mdpi.comdovepress.com Preclinical studies in various cancer models, including prostate and breast cancer, have indicated that PTEN-deficient tumors are sensitive to this compound. aacrjournals.orgresearchgate.net For example, in preclinical models of Pten-deficient prostate cancer, this compound has shown efficacy. aacrjournals.orgresearchgate.net Similarly, in breast cancer, loss of PTEN has been associated with response to this compound, particularly when combined with other agents like fulvestrant (B1683766). dovepress.com The CAPItello-291 trial results further support that patients with tumors having PIK3CA, AKT1, or PTEN alterations derive the most significant benefit from this compound. onclive.com

Other Molecular Subgroups Associated with this compound Sensitivity

Beyond the canonical PI3K/AKT/PTEN pathway alterations, preclinical research has explored other molecular contexts that may influence sensitivity to this compound.

In the NCI-MATCH trial's translational cohort for patients with AKT1 E17K-mutated tumors, it was observed that mutations in the TP53 gene were more frequent in responders to this compound. ascopubs.orgnih.gov Conversely, alterations in other PI3K/AKT/mTOR pathway-related genes such as TYRO3, SYNJ1, and CDIPT, as well as increased EGFR expression, were associated with nonresponse. ascopubs.orgnih.gov This suggests a complex interplay of genetic factors in determining this compound sensitivity.

Furthermore, preclinical studies have suggested that combining this compound with other targeted agents can expand its utility. For instance, synergistic antitumor activity has been observed with the combination of this compound and PARP inhibitors in both BRCA-deficient and proficient preclinical models. nih.govaacrjournals.orgaacrjournals.org This is partly because PI3K/AKT pathway inhibition can suppress BRCA gene transcription, inducing a state of "BRCAness". nih.govaacrjournals.org

Pharmacodynamic Biomarkers of AKT Pathway Inhibition by this compound

Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its target and modulating downstream signaling pathways. For this compound, these biomarkers are crucial for confirming its mechanism of action in both preclinical models and clinical settings.

Phosphorylation Status of Downstream Effectors (e.g., pGSK3β, pPRAS40)

This compound's inhibition of AKT is expected to decrease the phosphorylation of its direct downstream substrates. Glycogen (B147801) synthase kinase 3 beta (GSK3β) and proline-rich AKT substrate of 40 kDa (PRAS40) are two such key effectors.

Preclinical studies in cancer models have shown that this compound treatment leads to a significant reduction in the levels of phosphorylated GSK3β (pGSK3β) and phosphorylated PRAS40 (pPRAS40). patsnap.comaacrjournals.org These reductions were associated with antitumor activity in xenograft models. aacrjournals.org The STAKT "window-of-opportunity" study in patients with ER+ invasive breast cancer provided clinical validation for these preclinical findings. In this study, short-term treatment with this compound resulted in significant decreases in both pGSK3β and pPRAS40 in tumor tissues, confirming target engagement. aacrjournals.orgdoi.orgresearchgate.netnih.gov The modulation of these biomarkers was also found to be dose-dependent. aacrjournals.orgdoi.orgresearchgate.netnih.gov

Cell Proliferation Markers (e.g., Ki67)

A key consequence of inhibiting the pro-survival AKT pathway is the suppression of tumor cell proliferation. Ki67 is a well-established protein marker for cellular proliferation.

In preclinical breast cancer models, inhibition of the AKT pathway by this compound led to decreased tumor cell growth. aacrjournals.org This was mirrored in the clinical setting. The STAKT study demonstrated that a short course of this compound significantly reduced the percentage of Ki67-positive cells in primary ER+ breast tumors compared to placebo. aacrjournals.orgdoi.orgresearchgate.netnih.gov This decrease in Ki67 provides strong pharmacodynamic evidence that this compound's inhibition of the AKT pathway translates into an anti-proliferative effect in tumors. researchgate.net

Modulation of Upstream Regulators and Feedback Loops (e.g., pAKT, pERK, BRCA1)

Inhibition of a key signaling node like AKT can trigger feedback mechanisms, leading to changes in upstream regulators and parallel pathways. Monitoring these changes can provide a more comprehensive understanding of the biological effects of this compound.

pAKT: Interestingly, while this compound inhibits AKT activity, some studies have reported an increase in the phosphorylation of AKT (pAKT) at serine 473 upon treatment. aacrjournals.orgdoi.orgnih.gov This is considered a feedback mechanism. By inhibiting the pathway, this compound can relieve the negative feedback loops that normally suppress the activity of receptor tyrosine kinases (RTKs), leading to increased upstream signaling that results in AKT phosphorylation, even as its kinase activity is blocked. aacrjournals.org

pERK: Preclinical and clinical studies combining this compound with the PARP inhibitor olaparib (B1684210) have observed an increase in the phosphorylation of extracellular signal-regulated kinase (pERK). nih.govaacrjournals.orgaacrjournals.org This suggests the activation of the parallel MAPK/ERK signaling pathway as a potential feedback response to AKT inhibition. nih.govaacrjournals.org

BRCA1: Inhibition of the PI3K/AKT pathway has been shown to downregulate the expression of BRCA1, a key gene in the homologous recombination DNA repair pathway. nih.govaacrjournals.orgaacrjournals.org Pharmacodynamic analyses from a phase I trial of this compound and olaparib confirmed that treatment led to decreased BRCA1 expression in tumor biopsies. aacrjournals.org This provides a mechanistic rationale for the observed synergy between AKT inhibitors and PARP inhibitors. nih.govaacrjournals.org

Methodologies for Biomarker Assessment in this compound Studies

Next-Generation Sequencing (NGS) has emerged as a cornerstone in identifying genomic alterations that predict response to this compound. patsnap.comnih.gov This high-throughput technology allows for the comprehensive analysis of a tumor's genetic landscape, identifying specific mutations, amplifications, and deletions that activate the PI3K/AKT/PTEN pathway, a central signaling cascade in many cancers. patsnap.comnih.gov

Preclinical and clinical studies have consistently highlighted the importance of alterations in key genes within this pathway, including PIK3CA, AKT1, and PTEN, as significant predictors of this compound sensitivity. patsnap.comicr.ac.uk NGS is the preferred method for detecting these alterations, offering a more comprehensive analysis than single-gene tests like polymerase chain reaction (PCR) or Sanger sequencing. nih.gov

Research findings from various studies underscore the utility of NGS in identifying patients who may benefit from this compound. For instance, the CAPItello-291 trial utilized NGS to identify patients with tumors harboring alterations in PIK3CA, AKT1, or PTEN. icr.ac.ukascopost.com This trial demonstrated a significant improvement in progression-free survival for patients with these alterations when treated with this compound in combination with fulvestrant. icr.ac.ukascopost.com

The FoundationOne®CDx assay, an NGS-based in vitro diagnostic device, has been approved by the FDA as a companion diagnostic for this compound. onclive.com This test analyzes 324 genes to detect various alterations, including those in PIK3CA, AKT1, and PTEN, thereby guiding patient selection for treatment. onclive.com

Table 1: Key Genomic Aberrations Identified by NGS in this compound Research

| Gene | Type of Alteration | Implication for this compound | References |

| PIK3CA | Activating mutations | Increased sensitivity | patsnap.comicr.ac.ukascopost.com |

| AKT1 | Activating mutations (e.g., E17K) | Increased sensitivity | patsnap.comnih.govoncodna.com |

| PTEN | Loss-of-function mutations or deletions | Increased sensitivity | patsnap.comascopubs.orgbinasss.sa.cr |

In a phase I study, patients with AKT1 E17K-mutant ER-positive metastatic breast cancer showed clinically meaningful activity when treated with this compound. nih.govoncodna.com Similarly, the VIKTORY umbrella trial in metastatic gastric cancer showed that patients with PIK3CA mutations, particularly the E542K mutation, had a notable response to this compound in combination with paclitaxel (B517696). aacrjournals.org

Phosphoproteomics and protein expression profiling provide a functional readout of signaling pathway activity, offering complementary information to genomic analyses. These methodologies measure the phosphorylation status and abundance of key proteins within the AKT signaling network, directly assessing the pathway's activation state.

Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of downstream AKT targets, such as PRAS40 and GSK3β, confirming target engagement and pathway inhibition. researchgate.netcardiff.ac.uk In the STAKT trial, a pre-surgical window-of-opportunity study, this compound treatment led to significant decreases in the phosphorylation of PRAS40, GSK3β, and S6, alongside a reduction in the proliferation marker Ki67. researchgate.netcardiff.ac.uk

Interestingly, some studies have shown that while genomic alterations in the PI3K/AKT/PTEN pathway are important, they may not be the sole determinants of response. Phosphoproteomic analyses have revealed that the phosphorylation status of AKT itself and its substrates can be a more direct indicator of sensitivity. tandfonline.com For example, in some contexts, higher levels of phosphorylated AKT (pAKT) have been associated with a better response to AKT inhibitors, irrespective of the underlying mutation status. tandfonline.com This highlights the potential of phosphoproteomics to identify responders who might be missed by genomic testing alone.

Furthermore, studies in non-small cell lung cancer (NSCLC) have suggested that phosphoproteomic changes can outperform genotype in predicting sensitivity to targeted drugs, including the AKT inhibitor this compound. aacrjournals.org This underscores the value of functional proteomics in providing a more dynamic and potentially more accurate prediction of drug response. aacrjournals.orgaacrjournals.org

Table 2: Key Protein and Phosphoprotein Biomarkers in this compound Research

| Biomarker | Method of Assessment | Finding in Relation to this compound | References |

| pPRAS40 | Immunohistochemistry (IHC) / Mass Spectrometry | Decreased phosphorylation upon treatment | researchgate.netcardiff.ac.uk |

| pGSK3β | Immunohistochemistry (IHC) / Mass Spectrometry | Decreased phosphorylation upon treatment | researchgate.netcardiff.ac.uk |

| pS6 | Immunohistochemistry (IHC) / Mass Spectrometry | Decreased phosphorylation upon treatment | researchgate.netcardiff.ac.uk |

| Ki67 | Immunohistochemistry (IHC) | Decreased expression upon treatment | researchgate.netcardiff.ac.uk |

| pAKT | Immunohistochemistry (IHC) / Mass Spectrometry | Increased phosphorylation (inactive form) | cardiff.ac.uktandfonline.com |

| PTEN | Immunohistochemistry (IHC) | Loss of expression associated with sensitivity | ascopubs.orgnih.gov |

The interplay between genomic and proteomic biomarkers is a critical area of ongoing research. While NGS provides a static map of a tumor's genetic landscape, phosphoproteomics offers a dynamic snapshot of the functional consequences of these alterations. Integrating both methodologies holds the promise of a more refined and accurate approach to personalizing this compound therapy.

Advanced Drug Discovery and Medicinal Chemistry of Capivasertib

Structure-Based Drug Design Approaches for Capivasertib (B1684468)

The design of this compound was heavily reliant on understanding the three-dimensional structure of its target protein, AKT (also known as Protein Kinase B or PKB). ecancer.orgbioindustry.org This knowledge enabled a rational, structure-guided approach to inhibitor development.

A foundational moment in the development of this compound was the elucidation and publication of the 3D crystal structure of the AKT protein by scientists at The Institute of Cancer Research (ICR) in 2002. ecancer.orgbioindustry.orgoncologynews.com.aupatsnap.com This breakthrough provided a detailed atomic-level map of the protein, revealing how it is activated and highlighting key regions for therapeutic intervention, particularly the ATP-binding pocket. icr.ac.uk By understanding the precise shape and chemical environment of this pocket, researchers could design small molecules intended to fit like a key into a lock, thereby blocking the protein's function. icr.ac.uk